4-(Piperazin-1-yl)benzene-1,2-diamine
CAS No.: 96103-60-5
Cat. No.: VC8390280
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96103-60-5 |
|---|---|
| Molecular Formula | C10H16N4 |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 4-piperazin-1-ylbenzene-1,2-diamine |
| Standard InChI | InChI=1S/C10H16N4/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6,11-12H2 |
| Standard InChI Key | DPDKULAHILMOIS-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=CC(=C(C=C2)N)N |
| Canonical SMILES | C1CN(CCN1)C2=CC(=C(C=C2)N)N |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s structure consists of a benzene ring with three substituents:
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1,2-Diamine groups: These confer hydrophilicity and enable participation in hydrogen bonding and coordination chemistry.
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4-Piperazinyl group: The piperazine ring introduces conformational flexibility and basicity, enhancing interaction with biological targets .
The IUPAC name, 4-(piperazin-1-yl)benzene-1,2-diamine, reflects this substitution pattern. Computational descriptors, such as the SMILES notation Nc1c(N)ccc(c1)N2CCNCC2, provide a standardized representation of its topology.
Physicochemical Properties
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Molecular Weight: 192.26 g/mol.
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Solubility: High solubility in polar solvents (e.g., DMSO, DMF) due to amine and piperazine groups.
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Basicity: The piperazine ring (pKa ~9.5) and aromatic amines (pKa ~4–5) contribute to pH-dependent behavior .
Synthesis and Optimization Strategies
Nucleophilic Substitution Reactions
The most common synthesis route involves reacting 4-chloro-1,2-diaminobenzene with piperazine under alkaline conditions:
Key conditions include:
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Temperature: 80–120°C.
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Catalysts: None required, though microwave irradiation reduces reaction time from hours to minutes .
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the reaction. For example, 5-fluoro-2-nitro-4-(4-phenylpiperazin-1-yl)aniline was reduced to 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine using hydrazine hydrate and Pd/C under microwaves . This method achieves yields >85% in 20 minutes, compared to 6–8 hours conventionally .
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: The 1,2-diamine group reacts with to form quinoxaline derivatives, useful in heterocyclic chemistry.
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Reduction: Catalytic hydrogenation (e.g., ) saturates the benzene ring, altering electronic properties.
Coordination Chemistry
The compound acts as a polydentate ligand, binding metal ions via amine and piperazine nitrogens. For instance, it forms stable complexes with and , which exhibit antimicrobial activity .
Biological Activities and Mechanisms
Antimicrobial Properties
Piperazine derivatives demonstrate broad-spectrum activity against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The 1,2-diamine moiety disrupts cell membrane integrity, while the piperazine group enhances bioavailability .
Neuropharmacological Effects
Structural analogs modulate dopamine and serotonin receptors, suggesting potential in treating neurological disorders . For example, 2-aryl-5-fluoro-(4-phenylpiperazin-1-yl)-1H-benzimidazoles exhibit opioid receptor affinity .
Applications in Drug Development
Antibacterial Agents
Derivatives like 4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine (PubChem CID: 10656760) are precursors to fluoroquinolone antibiotics, which inhibit DNA gyrase .
Anticancer Therapeutics
SOS1 agonists derived from this scaffold enhance RAS activation, offering a paradoxical strategy to exhaust hyperactive RAS signaling in tumors .
CNS-Targeted Drugs
Piperazine’s ability to cross the blood-brain barrier facilitates the design of neuroactive compounds, including antipsychotics and antidepressants .
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